

# Analytical methods for characterizing 4-hydroxycyclohexane-1-carboxamide

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## Compound of Interest

**Compound Name:** 4-Hydroxycyclohexane-1-carboxamide

**Cat. No.:** B049354

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An Application Note for the Comprehensive Characterization of **4-hydroxycyclohexane-1-carboxamide**

## Introduction

**4-hydroxycyclohexane-1-carboxamide** is a bifunctional cyclic molecule containing both a hydroxyl and a primary amide group attached to a cyclohexane ring. As a derivative of cyclohexane, this compound and its analogs are of interest in medicinal chemistry and drug development due to their rigid, three-dimensional scaffold which can be exploited for precise interactions with biological targets.<sup>[1][2]</sup> The presence of hydrogen bond donors and acceptors in its structure suggests potential applications in the design of enzyme inhibitors or receptor ligands.<sup>[1]</sup> This application note provides a comprehensive guide with detailed protocols for the analytical characterization of **4-hydroxycyclohexane-1-carboxamide**, ensuring identity, purity, and structural integrity. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals.

## Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for selecting appropriate analytical techniques and parameters.

Property	Value	Source
IUPAC Name	4-hydroxycyclohexane-1-carboxamide	<a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	143.18 g/mol	<a href="#">[3]</a>
Monoisotopic Mass	143.094628657 Da	<a href="#">[3]</a>
CAS Numbers	1221724-30-6, 19556-97-9, 116941-10-7	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Predicted XlogP	-0.3	<a href="#">[5]</a>
Appearance	Solid (predicted)	<a href="#">[6]</a>
SMILES	C1CC(CCC1C(=O)N)O	<a href="#">[3]</a>

Note: The existence of multiple CAS numbers may correspond to different stereoisomers (cis/trans) or entries from various suppliers.

## Analytical Methodologies: A Multi-Technique Approach

A combination of chromatographic and spectroscopic methods is essential for a full and unambiguous characterization. The following sections detail the rationale and protocols for each recommended technique.

### Chromatographic Analysis for Purity and Quantification

Chromatography is employed to separate the analyte from impurities, degradation products, or starting materials.

**Expertise & Experience:** Due to its polarity and low volatility, Reversed-Phase HPLC (RP-HPLC) is the premier method for assessing the purity of **4-hydroxycyclohexane-1-carboxamide**. A C18 stationary phase provides excellent retention for such moderately polar compounds, while a gradient elution ensures that impurities with a wide range of polarities can

be effectively separated and detected. The molecule lacks a significant UV chromophore, necessitating detection at a low wavelength (e.g., 200-220 nm) where the amide bond absorbs.

#### Experimental Protocol: RP-HPLC

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Column: C18, 4.6 x 150 mm, 5  $\mu$ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
  - 0-2 min: 5% B
  - 2-15 min: 5% to 95% B
  - 15-18 min: Hold at 95% B
  - 18-20 min: Return to 5% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45  $\mu$ m syringe filter before injection.

Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the main component and flat baselines indicate good chromatographic performance. The use of a DAD

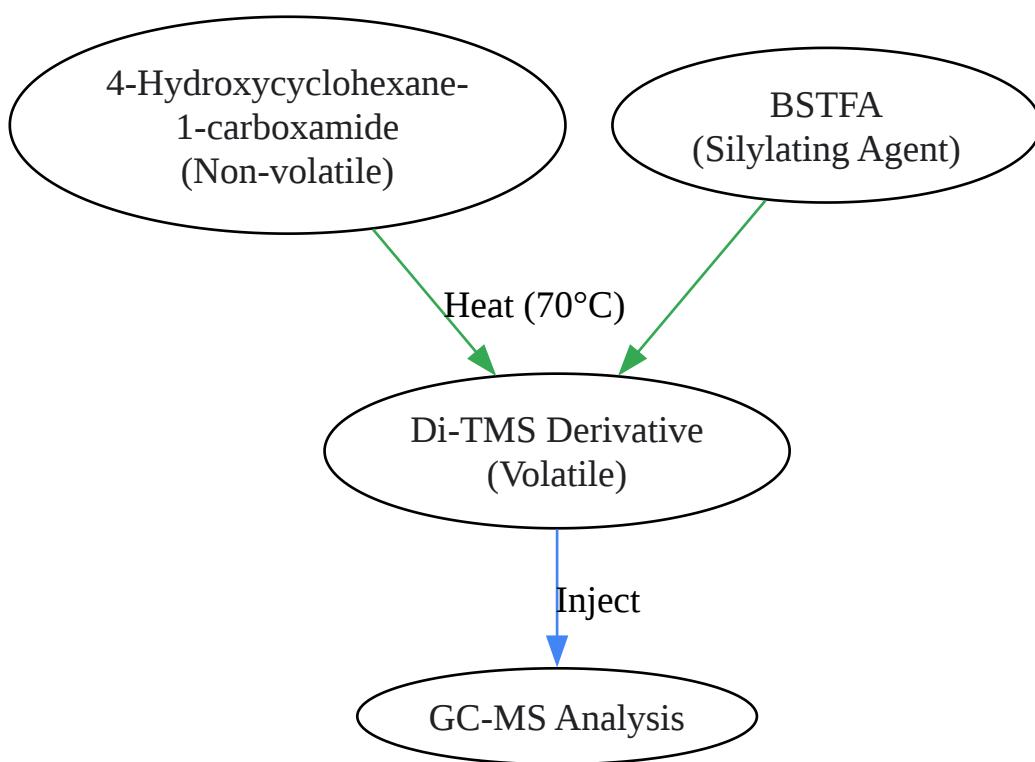
allows for peak purity analysis by comparing spectra across the peak, ensuring no co-eluting impurities are present.

**Expertise & Experience:** GC-MS is not directly applicable due to the low volatility of the analyte. However, it can be used as an orthogonal method after derivatization. Silylation is a common and effective derivatization technique that replaces active hydrogens on the hydroxyl and amide groups with trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability. [7] This allows the compound to be amenable to GC analysis and provides a unique mass spectrum for confirmation.

#### Experimental Protocol: GC-MS with Silylation

- Derivatization:
  - To ~1 mg of sample in a GC vial, add 200  $\mu$ L of Pyridine and 100  $\mu$ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
  - Cap the vial tightly and heat at 70 °C for 60 minutes.
  - Allow the vial to cool to room temperature before injection.
- Instrumentation: A standard GC-MS system.
- GC Column: DB-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness (or equivalent).
- Injector: Splitless mode, 250 °C.
- Carrier Gas: Helium, constant flow of 1.2 mL/min.
- Oven Program:
  - Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp: 15 °C/min to 280 °C.
  - Hold: 5 minutes at 280 °C.
- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-600.



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## Spectroscopic Analysis for Structural Elucidation

Spectroscopy provides direct evidence of the molecular structure, functional groups, and atomic connectivity.

**Expertise & Experience:** NMR is the most definitive technique for structural elucidation.<sup>[8]</sup> A combination of 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (e.g., COSY, HSQC) experiments can provide an unambiguous assignment of the entire molecular structure, including stereochemistry (cis/trans isomers). The choice of solvent is critical; DMSO-d<sub>6</sub> is often preferred as it allows for the clear observation of exchangeable protons (OH and NH<sub>2</sub>).

### Experimental Protocol: NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Experiments:
  - <sup>1</sup>H NMR: Acquire standard proton spectrum. Expected signals include broad singlets for the NH<sub>2</sub> and OH protons, a multiplet for the CH-O proton, a multiplet for the CH-C=O proton, and complex overlapping multiplets for the remaining cyclohexane ring protons.
  - <sup>13</sup>C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals include a carbonyl carbon (~175-180 ppm), a C-O carbon (~65-75 ppm), and several aliphatic carbons (~25-45 ppm).
  - DEPT-135: Differentiates CH/CH<sub>3</sub> (positive) from CH<sub>2</sub> (negative) signals.
  - 2D COSY (<sup>1</sup>H-<sup>1</sup>H Correlation Spectroscopy): To establish proton-proton connectivities within the cyclohexane ring.
  - 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

Trustworthiness: The combined data from these experiments should allow for the complete and self-consistent assignment of all atoms in the structure. For example, the proton identified as being attached to the hydroxyl-bearing carbon in the HSQC spectrum should show COSY correlations to its neighboring ring protons.

Expertise & Experience: FTIR is a rapid and powerful technique for identifying the key functional groups present in the molecule.[9][10] The spectrum of **4-hydroxycyclohexane-1-carboxamide** is expected to be rich with characteristic absorption bands for the hydroxyl, primary amide, and alkane functionalities.

### Experimental Protocol: FTIR-ATR

- Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum from 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands.

#### Expected Characteristic Absorptions

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Vibration Type
~3350 (sharp) & ~3180 (sharp)	Primary Amide (R-CONH <sub>2</sub> )	N-H Symmetric & Asymmetric Stretch
~3300 (broad)	Alcohol (R-OH)	O-H Stretch (H-bonded)
2950 - 2850 (strong)	Alkane (C-H)	C-H Stretch
~1640 (strong)	Primary Amide	C=O Stretch (Amide I)
~1600 (medium)	Primary Amide	N-H Bend (Amide II)
~1100 (medium)	Secondary Alcohol	C-O Stretch

Rationale: The simultaneous presence of the broad O-H stretch, the pair of N-H stretches, and the strong Amide I carbonyl peak provides definitive evidence for the core structure of **4-hydroxycyclohexane-1-carboxamide**.<sup>[9][11]</sup>

Expertise & Experience: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound. Fragmentation analysis (MS/MS) can further confirm the structure by identifying characteristic neutral losses.

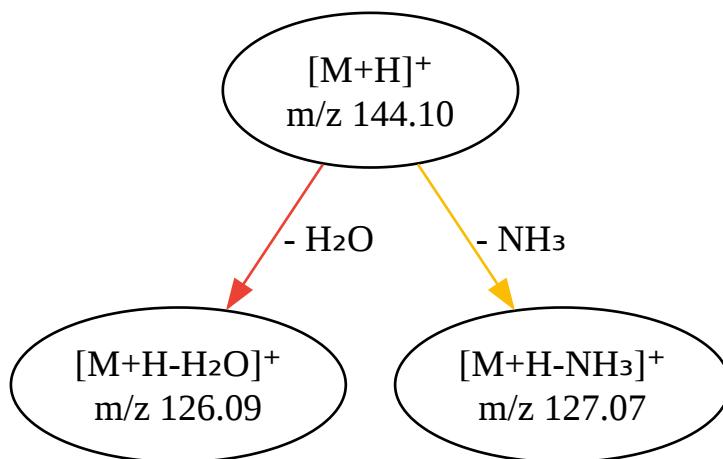
#### Experimental Protocol: LC-HRMS

- Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

- Sample Introduction: Infuse the sample solution (0.1 mg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid) directly or via the HPLC method described in section 1.1.
- MS Conditions:
  - Ionization Mode: ESI, positive and negative modes.
  - Mass Range: m/z 50-500.
  - Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass. Perform MS/MS on the parent ion.

#### Expected Results:

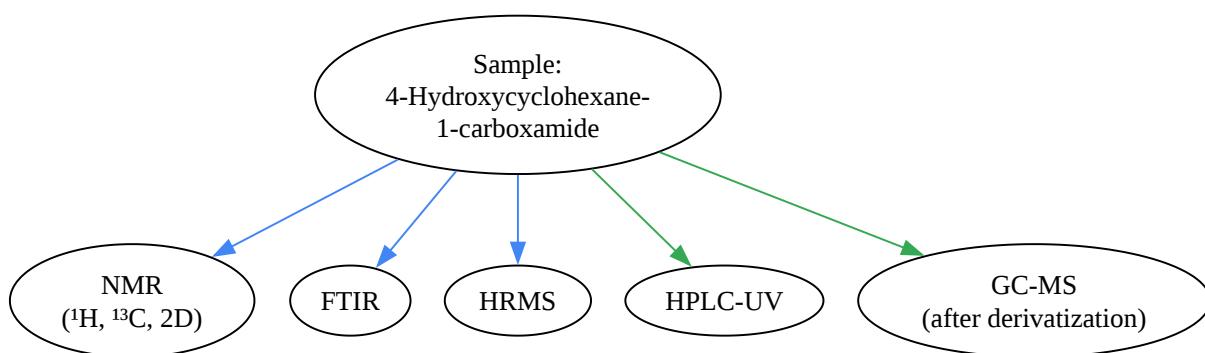
- ESI+:  $[M+H]^+ = 144.1019$ ,  $[M+Na]^+ = 166.0838$ <sup>[5]</sup>
- ESI-:  $[M-H]^- = 142.0873$ <sup>[5]</sup>
- MS/MS Fragmentation: The primary fragmentation pathways for the  $[M+H]^+$  ion would be the loss of water ( $H_2O$ , 18.01 Da) and ammonia ( $NH_3$ , 17.03 Da).



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## Overall Analytical Workflow

The synergy of these techniques provides a robust and comprehensive characterization of **4-hydroxycyclohexane-1-carboxamide**.

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- To cite this document: BenchChem. [Analytical methods for characterizing 4-hydroxycyclohexane-1-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049354#analytical-methods-for-characterizing-4-hydroxycyclohexane-1-carboxamide]

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